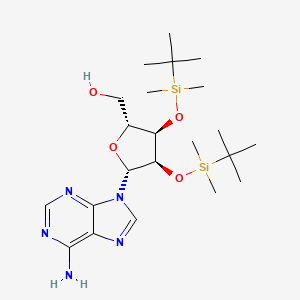![molecular formula C9H10BrF3N2 B13035284 (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, trifluoromethylation, and amination, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or trifluoromethylated phenols, while reduction can produce dehalogenated or defluorinated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries for drug discovery .
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests .
Mécanisme D'action
The mechanism of action of (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound may inhibit or activate certain enzymes, leading to downstream effects that result in its observed biological activity.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
2-Bromo-3,3,3-Trifluoropropene: A versatile reagent used in organic synthesis.
α-Trifluoromethylstyrene: A synthetic intermediate for preparing more complex fluorinated compounds.
Uniqueness: (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the combination of its bromine, trifluoromethyl, and ethane-1,2-diamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10BrF3N2 |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
Clé InChI |
PXESDLAOEFRLDI-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CN)N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





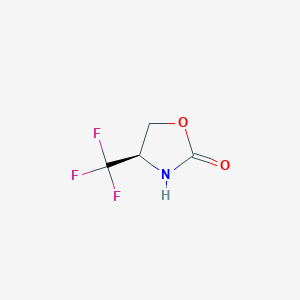
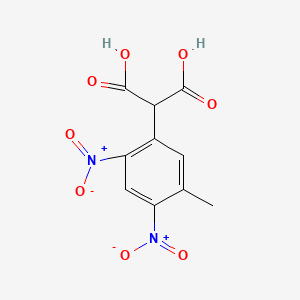

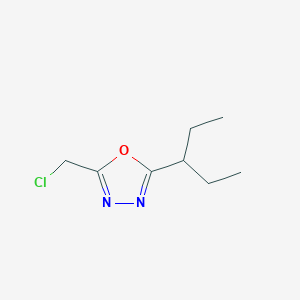
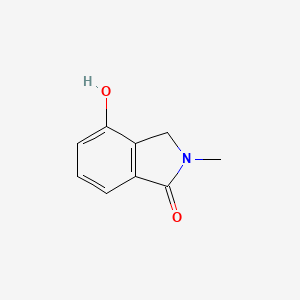

![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
